molecular formula C14H13N3O5S B244947 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide

Cat. No. B244947
M. Wt: 335.34 g/mol
InChI Key: CMXOFXZKZSVSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research studies.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial strains, reduce inflammation, and induce apoptosis in cancer cells. Additionally, this compound has been shown to exhibit fluorescent properties, making it a potential candidate for use in imaging biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide in lab experiments is its ability to exhibit a range of biochemical and physiological effects. Additionally, this compound has been shown to exhibit fluorescent properties, making it a useful tool for imaging biological systems. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions that could be explored with regards to N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide. One potential area of research could be to further investigate its anti-inflammatory and anti-tumor properties, with the aim of developing new treatments for inflammatory diseases and cancer. Additionally, this compound could be further studied for its potential use as a fluorescent probe for imaging biological systems. Finally, future research could focus on developing more cost-effective synthesis methods for this compound, with the aim of making it more accessible for use in scientific research.

Synthesis Methods

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide involves the reaction of 3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 5-nitrofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide has been studied for its potential applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C14H13N3O5S/c15-12(18)11-7-3-1-2-4-9(7)23-14(11)16-13(19)8-5-6-10(22-8)17(20)21/h5-6H,1-4H2,(H2,15,18)(H,16,19)

InChI Key

CMXOFXZKZSVSRM-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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